molecular formula C7H9N3O B150811 1-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanone CAS No. 139938-60-6

1-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanone

Cat. No. B150811
M. Wt: 151.17 g/mol
InChI Key: NFFDUBIUZMQSEN-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanone, commonly known as DMTE, is a heterocyclic organic compound that belongs to the class of triazines. DMTE is widely used in scientific research due to its unique physicochemical properties, which make it a versatile compound for various applications.

Mechanism Of Action

DMTE acts as a nucleophilic reagent due to the presence of the triazine ring, which contains three nitrogen atoms that can act as electron donors. DMTE can react with various electrophiles, including alkyl halides, acyl halides, and sulfonyl halides, to form corresponding adducts. The reactivity of DMTE can be enhanced by the presence of electron-withdrawing groups, such as nitro or cyano groups, on the electrophile.

Biochemical And Physiological Effects

DMTE has been shown to have low toxicity in vitro and in vivo. However, the physiological effects of DMTE are not well understood, and further studies are needed to determine its potential as a therapeutic agent. DMTE has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMTE may exert its antiproliferative effects by inducing cell cycle arrest and apoptosis.

Advantages And Limitations For Lab Experiments

DMTE is a versatile compound that can be easily synthesized and modified to produce derivatives with specific properties. DMTE is stable under a wide range of conditions and can be stored for extended periods without significant degradation. However, DMTE is highly reactive and can react with various functional groups, which may limit its use in certain applications. DMTE is also sensitive to moisture and should be stored in a dry environment.

Future Directions

DMTE has potential applications in various fields, including medicinal chemistry, materials science, and agriculture. Future research should focus on the development of new synthetic methods for DMTE and its derivatives. The biological activity of DMTE and its derivatives should be further investigated to determine their potential as therapeutic agents. DMTE-based fluorescent dyes may have applications in bioimaging and sensing, and further studies are needed to optimize their properties. DMTE may also have potential as a herbicide, fungicide, or insecticide, and its efficacy in these applications should be further evaluated.
Conclusion:
In conclusion, DMTE is a versatile compound that has potential applications in various fields, including medicinal chemistry, materials science, and agriculture. DMTE can be easily synthesized and modified to produce derivatives with specific properties, making it a valuable tool for scientific research. The biological activity of DMTE and its derivatives should be further investigated to determine their potential as therapeutic agents. DMTE-based fluorescent dyes may have applications in bioimaging and sensing, and further studies are needed to optimize their properties.

Synthesis Methods

DMTE can be synthesized by the reaction of 1,3-dimethyl-2-nitroguanidine with acetic anhydride in the presence of sodium acetate. The reaction yields DMTE as a white crystalline solid with a melting point of 121-123°C. The purity of DMTE can be improved by recrystallization in ethanol.

Scientific Research Applications

DMTE is widely used in scientific research as a reagent for the synthesis of various compounds, including herbicides, fungicides, and insecticides. DMTE is also used as a precursor for the synthesis of triazine-based fluorescent dyes, which have applications in bioimaging and sensing. DMTE is a versatile compound that can be modified to produce derivatives with specific properties, making it a valuable tool in medicinal chemistry and drug discovery.

properties

CAS RN

139938-60-6

Product Name

1-(3,5-Dimethyl-1,2,4-triazin-6-yl)ethanone

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(3,5-dimethyl-1,2,4-triazin-6-yl)ethanone

InChI

InChI=1S/C7H9N3O/c1-4-7(5(2)11)10-9-6(3)8-4/h1-3H3

InChI Key

NFFDUBIUZMQSEN-UHFFFAOYSA-N

SMILES

CC1=C(N=NC(=N1)C)C(=O)C

Canonical SMILES

CC1=C(N=NC(=N1)C)C(=O)C

synonyms

Ethanone, 1-(3,5-dimethyl-1,2,4-triazin-6-yl)- (9CI)

Origin of Product

United States

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